molecular formula C18H10O10S4 B136898 Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid CAS No. 133476-13-8

Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid

Cat. No.: B136898
CAS No.: 133476-13-8
M. Wt: 514.5 g/mol
InChI Key: YAHSTOIRTPHLQS-UHFFFAOYSA-N
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Description

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid is a complex organic compound with the molecular formula C18H10O10S4 and a molecular weight of 514.53 g/mol . This compound is known for its unique structure, which includes multiple benzene rings and sulfur atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and the use of automated reactors can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone or sulfoxide derivatives, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

    Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene: A similar compound with a fused thiophene ring structure.

  • Benzo[1,2-b:5,4-b’]bis 1benzothiophene : Another related compound with a similar core structure but different functional groups .

Uniqueness

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid is unique due to its multiple sulfonic acid groups and the presence of both oxygen and sulfur atoms in its structure.

Biological Activity

Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid (CAS No. 133476-13-8) is a complex organic compound characterized by its unique molecular structure comprising multiple sulfonic acid groups. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C18H10O10S4
  • Molecular Weight: 514.53 g/mol
  • CAS Number: 133476-13-8

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. These interactions can modulate enzyme activity and receptor binding, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptor sites, altering cellular signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study Findings:

  • Cell Line Studies: Research involving various cancer cell lines (e.g., breast and lung cancer) showed significant reductions in cell viability upon treatment with the compound.
  • Mechanistic Insights: Flow cytometry analyses indicated that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting a potential mechanism through oxidative stress induction.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine production in activated macrophages.

Research Highlights:

  • Cytokine Inhibition: Studies reported a decrease in TNF-alpha and IL-6 levels following treatment with this compound.
  • In Vivo Models: Animal models of inflammation demonstrated that administration of the compound led to reduced swelling and pain responses.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds.

CompoundStructureBiological ActivityReference
Benzo[1,2-b:4,5-b']dithiopheneStructureModerate anticancer activity
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiopheneStructureLimited anti-inflammatory effects
Tetraoxo CompoundStructureStrong anticancer and anti-inflammatory effectsThis study

Properties

IUPAC Name

10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O10S4/c19-29(20)15-5-9(31(23,24)25)1-3-11(15)13-7-14-12-4-2-10(32(26,27)28)6-16(12)30(21,22)18(14)8-17(13)29/h1-8H,(H,23,24,25)(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSTOIRTPHLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133476-13-8
Record name TETRAOXO-2H-DIBENZO(D,D')BENZO(1,2-B,5,4-B')DITHIOPHENE-3,9-DISULFONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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